1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole
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Description
1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole is a chemical compound with the molecular formula C11H10Cl2N2 . It is a derivative of benzimidazole, a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring .
Synthesis Analysis
The synthesis of benzimidazole derivatives has attracted much attention due to their remarkable medicinal and pharmacological properties . The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed . For instance, a one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles employs formic acid, iron powder, and NH4Cl as additive to reduce the nitro group and effect the imidazole cyclization .Molecular Structure Analysis
The molecular structure of 1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazole consists of a benzimidazole core with a 2,2-dichlorocyclopropylmethyl group attached . The benzimidazole core is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring .Chemical Reactions Analysis
Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein and cyclooxygenase . The substituent’s tendency and position on the benzimidazole ring significantly contribute to the anti-inflammatory activity .Mechanism of Action
The mechanism of action of benzimidazole derivatives is diverse and depends on the specific derivative. For instance, benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein and cyclooxygenase .
properties
IUPAC Name |
1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c12-11(13)5-8(11)6-15-7-14-9-3-1-2-4-10(9)15/h1-4,7-8H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNDWKBWMYAYLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001323798 |
Source
|
Record name | 1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809057 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
488122-35-6 |
Source
|
Record name | 1-[(2,2-dichlorocyclopropyl)methyl]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001323798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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